Bazedoxifene-4'-Glucuronide is a significant metabolite of bazedoxifene, a selective estrogen receptor modulator (SERM) primarily utilized in the treatment of osteoporosis in postmenopausal women. This compound is classified under glucuronides, which are formed through the conjugation of drugs with glucuronic acid, enhancing their solubility and facilitating excretion. The compound's chemical structure is characterized by its molecular formula and a molecular weight of approximately 646.73 g/mol .
Bazedoxifene-4'-Glucuronide is synthesized through the metabolic process known as glucuronidation. This reaction typically involves the transfer of glucuronic acid to the hydroxyl group of bazedoxifene, a reaction catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), specifically UGT1A8 and UGT1A10 in the intestinal wall . The synthesis pathway can be summarized as follows:
The molecular structure of bazedoxifene-4'-Glucuronide features a complex arrangement that includes a steroid backbone characteristic of estrogens and additional functional groups due to glucuronidation. The key structural data includes:
This structure allows for enhanced solubility in biological fluids, facilitating its role as a metabolite .
Bazedoxifene-4'-Glucuronide participates in various chemical reactions, primarily involving its interaction with other biomolecules in the body. Key reactions include:
The mechanism of action for bazedoxifene-4'-Glucuronide is closely tied to its parent compound, bazedoxifene. As a selective estrogen receptor modulator, it exhibits tissue-selective activity:
The pharmacokinetic properties include an oral bioavailability of about 6% and a half-life of approximately 30 hours for bazedoxifene itself, affecting how long bazedoxifene-4'-Glucuronide remains active in the system .
Bazedoxifene-4'-Glucuronide exhibits several physical and chemical properties:
These properties enhance its suitability for pharmaceutical applications and influence its behavior in biological systems .
Bazedoxifene-4'-Glucuronide serves several scientific and therapeutic purposes:
Bazedoxifene-4'-glucuronide is a phase II metabolite formed through the conjugation of the selective estrogen receptor modulator (SERM) bazedoxifene with glucuronic acid. Its molecular formula is C36H42N2O9, corresponding to a molecular weight of 646.74 g/mol [4] [5]. The compound features a β-D-glucopyranosiduronic acid moiety linked to the 4'-phenolic hydroxyl group of the bazedoxifene scaffold. This linkage occurs specifically at the para-position of the terminal phenyl ring of the parent molecule [5].
The glucuronide bond exhibits defined stereochemistry, with the glucuronic acid unit adopting the characteristic 4C1 chair conformation. The anomeric carbon (C1) of the glucuronide maintains a β-configuration, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies [6]. The structure includes chiral centers at positions C2, C3, C4, and C5 of the glucuronic acid moiety, with absolute configurations designated as 2S, 3S, 4S, and 5R [6]. This stereochemical precision is critical for biological recognition by transporters and enzymatic systems.
Property | Value |
---|---|
CAS Registry Number | 328933-64-8 |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O |
InChI Key | FQGWKISUWBXXJZ-VNOFEJHXSA-N |
XLogP | ~3.2 (estimated) |
Bazedoxifene undergoes extensive glucuronidation in humans, primarily mediated by uridine 5'-diphosphate-glucuronosyltransferase (UGT) enzymes. This metabolic pathway converts the lipophilic parent drug into water-soluble conjugates for efficient elimination. The 4'-glucuronide isomer is a minor metabolite compared to the dominant 5-glucuronide, collectively accounting for >95% of circulating metabolites [2].
The conjugation mechanism involves a nucleophilic attack by the 4'-phenolic oxygen of bazedoxifene on the anomeric carbon (C1) of UDP-α-D-glucuronic acid (UDPGA). This SN2 reaction results in inversion of configuration at C1, forming the β-D-glucuronide linkage [3]. Kinetic studies reveal that UGT1A1 is the primary isoform responsible for 4'-glucuronide formation, with minor contributions from UGT1A8 and UGT1A10 [3]. Notably, the UGT1A128 polymorphism (associated with Gilbert's syndrome) significantly reduces the metabolic clearance of bazedoxifene. Homozygous carriers (28/*28) exhibit 7-10-fold lower intrinsic clearance compared to wild-type individuals due to reduced enzyme expression [3].
Parameter | Characteristic |
---|---|
Primary UGT Isoform | UGT1A1 |
Polymorphism Impact | UGT1A1*28 reduces clearance 7-10× in homozygous carriers |
Tissue Localization | Liver > Intestine |
Co-substrate | UDP-glucuronic acid (UDPGA) |
Major Metabolite Ratio | 4'-Glucuronide constitutes ≤20% of plasma metabolites |
The glucuronidation of bazedoxifene dramatically alters its physicochemical behavior. Bazedoxifene-4'-glucuronide exhibits significantly higher aqueous solubility (>5 mg/mL) compared to the parent drug (<0.1 mg/mL), facilitating renal and biliary excretion [5]. The ionization of the carboxylic acid group (pKa ~3.5) and multiple hydroxyls contribute to its hydrophilicity, with an estimated log P value of approximately 3.2 [7].
Stability assessments indicate sensitivity to enzymatic hydrolysis. β-Glucuronidases from gut microbiota readily cleave the conjugate, regenerating the active aglycone in the intestine. This explains why feces contain predominantly unchanged bazedoxifene despite extensive glucuronidation [2]. Chemical hydrolysis occurs under strong acidic conditions (pH <2) or prolonged alkaline exposure (pH >9). For storage, the compound remains stable for ≥24 months at -20°C in lyophilized form, but solutions degrade within weeks even at 4°C [5] [7].
Table 3: Stability Profile of Bazedoxifene-4'-Glucuronide
Factor | Stability Response |
---|---|
pH Stability | Stable at pH 5-7; hydrolyzes at pH <3 or >8 |
Thermal Stability | Stable at -20°C (solid); degrades at >40°C |
Enzymatic Hydrolysis | Susceptible to β-glucuronidase |
Photostability | Protect from light |
Recommended Storage | -20°C in amber vials under inert atmosphere |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0